Bis(tetramethylcyclopentadienyl)manganese(II)
Description
Bis(tetramethylcyclopentadienyl)manganese(II) (CAS: 101932-75-6) is an organomanganese complex with the molecular formula C₁₈H₂₆Mn and a molecular weight of 297.34 g/mol . It features two tetramethylcyclopentadienyl (Cp) ligands bonded to a manganese(II) center. The steric bulk of the Cp ligands (each substituted with four methyl groups) stabilizes the manganese center, influencing its reactivity and physical properties. This compound is primarily used in research settings, particularly in catalysis and materials science, though its commercial applications are less documented .
Properties
Molecular Formula |
C18H26Mn |
|---|---|
Molecular Weight |
297.3 g/mol |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
InChI Key |
LQZUYKXOCSUIEU-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Mn] |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Manganese Activation :
-
Ligand Vaporization :
-
Catalyst Optimization :
Key Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | 400°C (Mn–ligand contact zone) | |
| Catalyst | 0.5 wt% NH₄MoO₃ or 2.0 wt% Cr₂O₃ | |
| Product Yield | Not explicitly stated; inferred high |
Ligand Substitution via Organometallic Precursors
This approach leverages nucleophilic ligand exchange, as outlined in patents for Group 4 metal complexes.
Procedure
-
Precursor Preparation :
-
Salt Metathesis :
Advantages
-
Controlled Stoichiometry : Molar ratios of Cp*Li to Mn precursor are optimized (1.0–1.1 equivalents).
-
Scalability : Compatible with industrial processes for bulk production.
Comproportionation of Manganese Oxidation States
This method combines manganese species in different oxidation states to generate Cp*₂Mn.
Procedure
-
Reduction/Oxidation :
-
Ligand Stabilization :
Thermal Decomposition for Thin-Film Applications
Cp*₂Mn is used as a precursor in metal-organic chemical vapor deposition (MOCVD) for GaMnN thin films.
Key Findings
-
Film Properties :
Characterization and Stability
Physical Properties
Analytical Data
-
¹H NMR : Peaks for Cp* methyl groups at ~0.6 ppm (s, 36H) and Cp* ring protons at ~−7.8 ppm (s, 18H) in deuterated solvents.
-
X-ray Diffraction : Confirmed Cp* ligand bonding and Mn(II) coordination geometry.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Vapor-Phase | High-purity product; scalable | Requires specialized equipment |
| Ligand Substitution | Precise stoichiometric control | Sensitive to moisture |
| Comproportionation | Stabilizes unusual oxidation states | Lower yields; complex procedures |
| MOCVD | Thin-film applications | Limited to specialized substrates |
Chemical Reactions Analysis
Types of Reactions
Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific ligands and solvents to facilitate the exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes .
Scientific Research Applications
Bis(tetramethylcyclopentadienyl)manganese(II) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of manganese-containing thin films for electronic and magnetic applications.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of manganese-based drugs and imaging agents.
Industry: It is employed in the production of specialized materials and as a reagent in industrial chemical processes .
Mechanism of Action
The mechanism by which bis(tetramethylcyclopentadienyl)manganese(II) exerts its effects involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The tetramethylcyclopentadienyl ligands stabilize the manganese center, allowing it to participate in a range of chemical transformations .
Comparison with Similar Compounds
Bis(tetramethylcyclopentadienyl)chromium(II)
Structure and Properties :
Comparison :
- Metal Center : Chromium(II) vs. manganese(II). Chromium’s smaller ionic radius and higher electronegativity may lead to stronger metal-ligand bonds compared to manganese.
- Magnetic Behavior : Chromium(II) complexes typically exhibit higher magnetic moments due to unpaired d-electrons (e.g., μeff ~4.9 μB for Cr(II) vs. ~5.9 μB for Mn(II) in similar complexes) .
- Applications : Chromium analogs are studied for their redox activity in polymerization catalysis, whereas manganese derivatives are explored in radical-mediated reactions .
Manganese(II) Complexes with Cyclopentadienyl-Phosphine Ligands
Example : [LMn(μ-NH₂)]₂ (L = cyclopentadienyl-phosphine ligand) .
Comparison :
Methylcyclopentadienyl Manganese Tricarbonyl (MMT)
Structure : (C₅H₄CH₃)Mn(CO)₃.
Comparison :
- Coordination Environment : MMT’s carbonyl ligands stabilize Mn in a low-spin state, contrasting with the high-spin Mn(II) in Cp*-Mn complexes.
- Stability : MMT is air-stable, whereas bis(tetramethylcyclopentadienyl)manganese(II) likely requires inert handling due to Mn(II)’s sensitivity to oxidation .
Tabulated Comparison of Key Properties
Biological Activity
Bis(tetramethylcyclopentadienyl)manganese(II) (C18H26Mn) is an organometallic compound characterized by its unique structure, featuring a manganese(II) ion coordinated between two tetramethylcyclopentadienyl ligands. This compound is notable for its vibrant red color and solid-state form, making it an intriguing subject for both chemical and biological research.
- Molecular Formula : C18H26Mn
- Molar Mass : 297.34 g/mol
- Melting Point : 98-112°C
- Appearance : Red crystalline solid
The biological activity of bis(tetramethylcyclopentadienyl)manganese(II) primarily involves its ability to participate in redox reactions due to the manganese(II) ion. This property allows it to interact with various biomolecules, potentially influencing metabolic pathways and enzyme activities. Manganese is known to play a critical role in biological systems, particularly in enzymes such as superoxide dismutase, which protects cells from oxidative damage.
Potential Therapeutic Applications
Research indicates that bis(tetramethylcyclopentadienyl)manganese(II) may have applications in drug delivery systems and as a therapeutic agent in various medical conditions. Its stability and reactivity make it a candidate for further exploration in pharmacological contexts.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that manganese compounds can exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells. Bis(tetramethylcyclopentadienyl)manganese(II) was shown to enhance the activity of endogenous antioxidant enzymes, suggesting potential protective effects against cellular damage .
- Enzyme Mimicking : The compound has been investigated for its ability to mimic enzymatic functions, particularly in catalyzing reactions similar to those carried out by natural manganese-containing enzymes. This mimetic activity could lead to novel applications in biocatalysis .
- Cell Culture Studies : In vitro studies have indicated that bis(tetramethylcyclopentadienyl)manganese(II) can influence cell proliferation and apoptosis in cancer cell lines. These findings point towards its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Bis(tetramethylcyclopentadienyl)manganese(II) | Mn(Cp*)2 | Antioxidant, enzyme mimic | High stability due to tetramethyl groups |
| Manganese(II) acetylacetonate | Mn(acac)2 | Antioxidant | Solubility in organic solvents |
| Ferrocene | Fe(Cp)2 | Anticancer properties | Known for its stability and reactivity |
Q & A
Basic: What are the standard synthetic routes for Bis(tetramethylcyclopentadienyl)manganese(II), and how do reaction conditions influence product purity?
Answer:
The synthesis typically involves solvothermal methods using organometallic precursors and templating agents. For example, manganese(II) complexes with cyclopentadienyl ligands can be synthesized by reacting Mn salts with tetramethylcyclopentadienyl derivatives under inert atmospheres. Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity, and the use of structure-directing agents (e.g., tris(2-aminoethyl)amine, TREN) significantly impact crystallinity and purity. Solvothermal synthesis promotes controlled crystallization, while templating agents stabilize layered structures . Post-synthesis characterization via X-ray diffraction (XRD) and elemental analysis is critical to verify phase purity.
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural characterization?
Answer:
Discrepancies between spectroscopic (e.g., IR, UV-Vis) and crystallographic data often arise from dynamic molecular behavior (e.g., ligand flexibility) or sample heterogeneity. To address this:
- Perform variable-temperature XRD to assess structural stability.
- Use solid-state NMR to probe local electronic environments, complementing XRD data.
- Cross-validate with molecular modeling (e.g., density functional theory) to simulate spectroscopic signatures based on crystallographic coordinates .
For instance, in layered manganese phosphates, hydrogen bonding networks inferred from IR spectra were reconciled with XRD-derived interlayer distances through computational modeling .
Basic: What spectroscopic and analytical techniques are essential for characterizing Bis(tetramethylcyclopentadienyl)manganese(II)?
Answer:
Key techniques include:
- XRD : Resolve crystal structure and confirm phase identity (e.g., trigonal symmetry with lattice parameters a = 8.8706 Å, c = 26.158 Å ).
- IR spectroscopy : Identify ligand vibrations (e.g., C-H stretches from tetramethylcyclopentadienyl ligands at ~2900 cm⁻¹).
- SEM/EDS : Map elemental composition and morphology.
- Thermogravimetric analysis (TGA) : Assess thermal stability and dehydration/rehydration behavior .
Advanced: How can computational methods complement experimental data in modeling the electronic structure of manganese(II) cyclopentadienyl complexes?
Answer:
Computational approaches such as density functional theory (DFT) can:
- Predict electronic transitions (e.g., d-d transitions in Mn(II)) observed in UV-Vis spectra.
- Simulate spin states and magnetic properties, which are challenging to resolve experimentally.
- Validate hydrogen bonding or π-π interactions inferred from crystallographic data. For example, molecular dynamics simulations explained the reversible dehydration of layered manganese phosphates by modeling interlayer water mobility . Always cross-check computational results with experimental XRD and spectroscopic data to ensure accuracy .
Basic: What safety protocols are critical when handling Bis(tetramethylcyclopentadienyl)manganese(II) in laboratory settings?
Answer:
- Use gloveboxes or Schlenk lines to prevent air/moisture sensitivity.
- Wear nitrile gloves and chemical-resistant lab coats ; avoid skin contact due to potential toxicity.
- Employ fume hoods to minimize inhalation risks.
- Store in airtight containers under inert gas (e.g., argon). Refer to safety data sheets (SDS) for specific handling guidelines, including first-aid measures for exposure .
Advanced: How can thermal analysis and molecular dynamics simulations predict the stability of Bis(tetramethylcyclopentadienyl)manganese(II) under varying environmental conditions?
Answer:
- TGA/DSC : Quantify decomposition temperatures and phase transitions. For example, layered manganese phosphates show weight loss at ~150°C due to water desorption, with structural collapse above 300°C .
- Molecular dynamics (MD) simulations : Model thermal expansion coefficients and predict structural integrity under stress. Parameters like interlayer hydrogen bond strength can be optimized to enhance thermal stability.
- Cross-reference simulated data with in situ XRD at elevated temperatures to validate predictions .
Basic: What are the common challenges in achieving high yields of Bis(tetramethylcyclopentadienyl)manganese(II), and how can they be mitigated?
Answer:
- Challenge : Ligand disproportionation or oxidation during synthesis.
- Mitigation : Use rigorous inert atmospheres (e.g., argon) and reducing agents (e.g., Na/Hg amalgam).
- Challenge : Solvent coordination competing with cyclopentadienyl ligands.
- Mitigation : Select non-coordinating solvents (e.g., toluene) and optimize stoichiometry .
Advanced: What strategies can resolve ambiguities in magnetic susceptibility measurements for manganese(II) complexes?
Answer:
- SQUID magnetometry : Measure temperature-dependent susceptibility (2–300 K) to distinguish between high-spin (S = 5/2) and low-spin states.
- EPR spectroscopy : Detect zero-field splitting and validate spin states.
- Theoretical modeling : Use CASSCF (Complete Active Space Self-Consistent Field) calculations to simulate magnetic behavior. For example, deviations in μeff values may arise from spin-orbit coupling, requiring multi-reference computational methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
